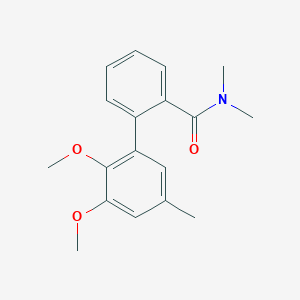
N-(2-chlorophenyl)-4-(4-methoxyphenyl)-1-piperazinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chlorophenyl)-4-(4-methoxyphenyl)-1-piperazinecarboxamide, also known as CPP-115, is a chemical compound that belongs to the class of piperazine derivatives. CPP-115 is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid aminotransferase (GABA-AT), which is responsible for the degradation of the neurotransmitter GABA in the brain.
作用機序
N-(2-chlorophenyl)-4-(4-methoxyphenyl)-1-piperazinecarboxamide acts as a potent and selective inhibitor of GABA-AT, which is responsible for the degradation of GABA in the brain. By inhibiting GABA-AT, N-(2-chlorophenyl)-4-(4-methoxyphenyl)-1-piperazinecarboxamide can increase the levels of GABA in the brain, which can lead to the inhibition of neuronal excitability and the reduction of seizure activity. Moreover, GABA is an inhibitory neurotransmitter that plays a crucial role in regulating anxiety, mood, and cognition. Therefore, by increasing GABA levels, N-(2-chlorophenyl)-4-(4-methoxyphenyl)-1-piperazinecarboxamide can also have anxiolytic and cognitive-enhancing effects.
Biochemical and Physiological Effects:
N-(2-chlorophenyl)-4-(4-methoxyphenyl)-1-piperazinecarboxamide has been shown to increase GABA levels in the brain, which can lead to the inhibition of neuronal excitability and the reduction of seizure activity. Moreover, N-(2-chlorophenyl)-4-(4-methoxyphenyl)-1-piperazinecarboxamide has been suggested to have anxiolytic and cognitive-enhancing effects, as GABA plays a crucial role in regulating anxiety, mood, and cognition. However, the exact biochemical and physiological effects of N-(2-chlorophenyl)-4-(4-methoxyphenyl)-1-piperazinecarboxamide are still under investigation.
実験室実験の利点と制限
N-(2-chlorophenyl)-4-(4-methoxyphenyl)-1-piperazinecarboxamide is a potent and selective inhibitor of GABA-AT, which makes it a valuable tool for studying the role of GABA in various neurological and psychiatric disorders. Moreover, N-(2-chlorophenyl)-4-(4-methoxyphenyl)-1-piperazinecarboxamide has shown to have a good safety profile in preclinical studies, which makes it a promising candidate for further development as a therapeutic agent. However, the limitations of N-(2-chlorophenyl)-4-(4-methoxyphenyl)-1-piperazinecarboxamide include its poor solubility in water and its relatively high cost, which can hinder its use in certain experimental settings.
将来の方向性
N-(2-chlorophenyl)-4-(4-methoxyphenyl)-1-piperazinecarboxamide has shown promising results in preclinical studies for its potential therapeutic applications in various neurological and psychiatric disorders. Therefore, future directions for research could include the development of more efficient and cost-effective synthesis methods for N-(2-chlorophenyl)-4-(4-methoxyphenyl)-1-piperazinecarboxamide, the investigation of its pharmacokinetic and pharmacodynamic properties in humans, and the evaluation of its safety and efficacy in clinical trials for various indications. Moreover, the potential of N-(2-chlorophenyl)-4-(4-methoxyphenyl)-1-piperazinecarboxamide as a tool for studying the role of GABA in various neurological and psychiatric disorders should also be further explored.
合成法
N-(2-chlorophenyl)-4-(4-methoxyphenyl)-1-piperazinecarboxamide can be synthesized by a multi-step process starting from 2-chlorobenzoic acid and 4-methoxyphenylacetic acid. The first step involves the conversion of 2-chlorobenzoic acid to 2-chlorobenzoyl chloride, which is then reacted with 4-methoxyphenylacetic acid to give the corresponding acid chloride. This intermediate is then treated with piperazine to yield N-(2-chlorophenyl)-4-(4-methoxyphenyl)-1-piperazinecarboxamide. The purity of N-(2-chlorophenyl)-4-(4-methoxyphenyl)-1-piperazinecarboxamide can be improved by recrystallization from ethanol.
科学的研究の応用
N-(2-chlorophenyl)-4-(4-methoxyphenyl)-1-piperazinecarboxamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including epilepsy, anxiety, depression, and addiction. In preclinical studies, N-(2-chlorophenyl)-4-(4-methoxyphenyl)-1-piperazinecarboxamide has shown to increase GABA levels in the brain, which can lead to the inhibition of neuronal excitability and the reduction of seizure activity. N-(2-chlorophenyl)-4-(4-methoxyphenyl)-1-piperazinecarboxamide has also been shown to reduce anxiety-like behavior and improve cognitive function in animal models of anxiety and Alzheimer's disease, respectively. Moreover, N-(2-chlorophenyl)-4-(4-methoxyphenyl)-1-piperazinecarboxamide has been suggested as a potential treatment for cocaine addiction, as it can reduce the rewarding effects of cocaine and prevent relapse.
特性
IUPAC Name |
N-(2-chlorophenyl)-4-(4-methoxyphenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O2/c1-24-15-8-6-14(7-9-15)21-10-12-22(13-11-21)18(23)20-17-5-3-2-4-16(17)19/h2-9H,10-13H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPMLUHLPIBAJTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3R*,4R*)-3-cyclopropyl-1-[6-(methoxymethyl)-4-pyrimidinyl]-4-methyl-3-pyrrolidinol](/img/structure/B5681810.png)


![rel-(3aR,6aR)-3a-({4-[(4-methoxyphenoxy)methyl]-1-piperidinyl}carbonyl)-2-methyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride](/img/structure/B5681829.png)

![N-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]-6-oxo-1-(3-phenylpropyl)-3-piperidinecarboxamide](/img/structure/B5681843.png)
![4-[3-(1H-tetrazol-1-yl)propyl]-2H-1,4-benzothiazin-3(4H)-one](/img/structure/B5681853.png)
![2-cyclopentyl-9-[(2-fluorophenyl)sulfonyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5681855.png)
![2-[2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-5-(1-piperazinyl)-3(2H)-pyridazinone hydrochloride](/img/structure/B5681863.png)

![1-(cyclopentylcarbonyl)-N-[2-(methylamino)-2-oxo-1-phenylethyl]-4-piperidinecarboxamide](/img/structure/B5681884.png)
![(4aS*,7aR*)-1-[(2,4-dimethyl-1,3-thiazol-5-yl)acetyl]-4-(2-methoxyethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5681900.png)
![N-({1-[2-(ethylamino)-2-oxoethyl]piperidin-3-yl}methyl)-3-(trifluoromethyl)benzamide](/img/structure/B5681901.png)
![N,N-dimethyl-2-{[3'-(piperidin-1-ylcarbonyl)biphenyl-2-yl]oxy}ethanamine](/img/structure/B5681906.png)